molecular formula C15H22O B1376673 1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol CAS No. 1248098-10-3

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol

Cat. No. B1376673
CAS RN: 1248098-10-3
M. Wt: 218.33 g/mol
InChI Key: KALXMZPVEKGSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol (EP-MCH) is a cyclic alcohol that has been used in a wide range of scientific research applications. It is a colorless, water-soluble liquid that is relatively stable and has a low odor. EP-MCH is a common synthetic intermediate used in the production of pharmaceuticals, fragrances, and other organic compounds. It has also been used in the synthesis of various derivatives, such as acetates, esters, and amines. EP-MCH has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Photophysics of Chalcone Derivatives

A study by Bangal et al. (1996) on chalcone derivatives, including compounds structurally similar to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol, showed strong phosphorescence emission in certain derivatives, suggesting potential applications in photophysical research (Bangal, Lahiri, Kar, & Chakravorti, 1996).

Catalysis in Ethylene Oligomerization

Research by Yang et al. (2013) explored catalysts for ethylene oligomerization, involving compounds similar to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol. The study highlights the potential of these compounds in catalytic applications, particularly in the production of various polymers (Yang, Liu, Liu, & Duchateau, 2013).

Synthesis of Pyrylium Salts and Pyridine Bases

Dorofeenko et al. (1969) investigated the acylation of cyclic tertiary alcohols, a category to which 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol belongs. This study contributes to the synthetic methods for producing substituted naphthopyrylium salts and pyridine bases, important in various chemical syntheses (Dorofeenko, Zhdanov, & Étmetchenko, 1969).

Hydrogenation and Hydrogenolysis Research

Nishimura et al. (1971) conducted a study on the hydrogenation and hydrogenolysis of compounds related to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol. This research is significant for understanding the reactivity of such compounds under different catalytic conditions, which is crucial in the development of new chemical processes (Nishimura, Katagiri, Watanabe, & Uramoto, 1971).

Soluble Peripherally Tetra-Substituted Phthalocyanines

A study by Saka et al. (2013) on the synthesis and characterization of new phthalocyanine complexes, involving derivatives structurally similar to 1-(4-ethylphenyl)-3-methylcyclohexan-1-ol, indicates potential applications in catalysis, specifically in the oxidation of cyclohexene. Such research expands the knowledge on the catalytic activity and selectivity of these complexes (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

Future Directions

Future research on “1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol” could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could also be areas of interest .

properties

IUPAC Name

1-(4-ethylphenyl)-3-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-13-6-8-14(9-7-13)15(16)10-4-5-12(2)11-15/h6-9,12,16H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALXMZPVEKGSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCC(C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Ethylphenyl)-3-methylcyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.